(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chloro-substituted triazole ring attached to a propenoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid typically involves the formation of the triazole ring followed by the introduction of the chloro substituent and the propenoic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The chloro substituent can be introduced via halogenation reactions, and the propenoic acid moiety can be added through condensation reactions with suitable carboxylic acid derivatives .
Industrial Production Methods
Industrial production of triazole derivatives often employs scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. Techniques such as microwave-assisted synthesis and solid-phase synthesis are commonly used to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized triazole derivatives .
Scientific Research Applications
(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Triazole derivatives are explored for their potential as antifungal, antibacterial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole derivative with similar biological activities but different structural features.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A compound with a triazole ring attached to a benzoic acid moiety, used in anticancer research.
Uniqueness
(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of the propenoic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(E)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNAFTZWFWSTFJ-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NNC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=NNC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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